3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the benzimidazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Propylation of the benzimidazole nitrogen using propyl halides under basic conditions.
Pyridinone formation: Cyclization with a suitable pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzimidazole or pyridinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Benzimidazole derivatives are often studied for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their function. This can disrupt critical biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-aminobenzimidazole: Another derivative with significant biological activity.
5,6-dichlorobenzimidazole: A closely related compound with similar chemical properties.
Uniqueness
3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
IUPAC Name |
3-(5,6-dichloro-1-propylbenzimidazol-2-yl)-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c1-2-6-20-13-8-11(17)10(16)7-12(13)19-14(20)9-4-3-5-18-15(9)21/h3-5,7-8H,2,6H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFTXGGVRFBQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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